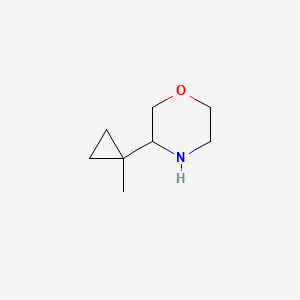
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-ethylpiperazine with a suitable precursor such as 4-chlorobutanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry . The compound may modulate various biochemical pathways, depending on its specific functional groups and their interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 2-(Piperazin-1-yl)butanoic acid
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
Uniqueness
2-Amino-4-(4-ethylpiperazin-1-yl)butanoic acid is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-amino-4-(4-ethylpiperazin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H21N3O2/c1-2-12-5-7-13(8-6-12)4-3-9(11)10(14)15/h9H,2-8,11H2,1H3,(H,14,15) |
InChI Key |
FEIYSGILGXXDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)










![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)

